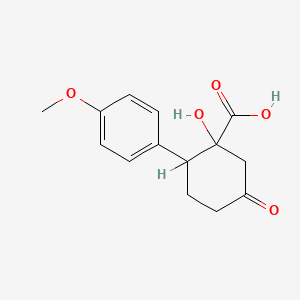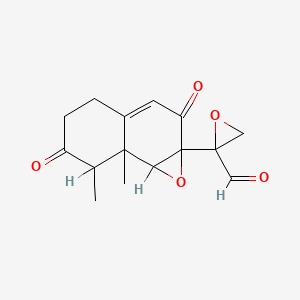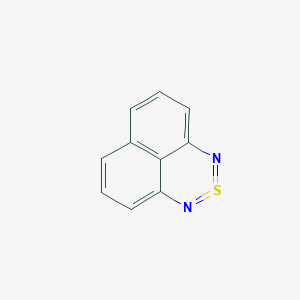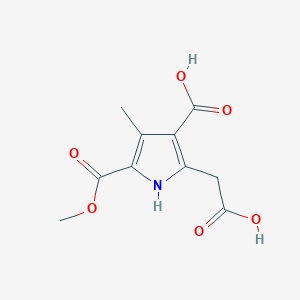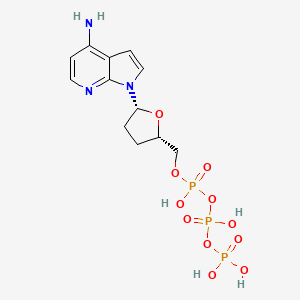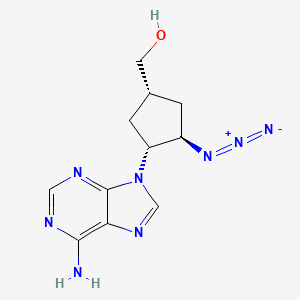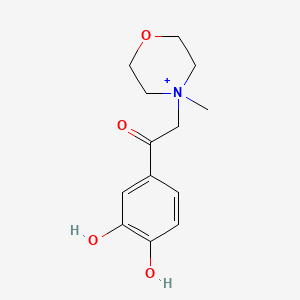
beta-L-Oleandropyranose
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Beta-L-Oleandropyranose: is a carbohydrate derivative that belongs to the class of pyranoses. Pyranoses are six-membered ring structures formed from the cyclization of aldoses. This compound is specifically the beta anomer of L-oleandropyranose, meaning the hydroxyl group on the anomeric carbon is positioned on the opposite side of the ring relative to the CH₂OH group .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of beta-L-Oleandropyranose typically involves the cyclization of L-oleandrose. This process can be achieved through the reaction of L-oleandrose with an alcohol under acidic conditions to form the cyclic hemiacetal. The reaction conditions often include:
Solvent: Methanol or ethanol
Catalyst: Acidic catalyst such as hydrochloric acid or sulfuric acid
Temperature: Room temperature to slightly elevated temperatures (20-40°C)
Industrial Production Methods: Industrial production of this compound may involve the use of more efficient catalytic systems and optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography may be employed to scale up the production process .
化学反应分析
Types of Reactions: Beta-L-Oleandropyranose can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding lactones or acids using oxidizing agents like potassium permanganate or nitric acid.
Reduction: Reduction to alditols using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions where hydroxyl groups are replaced by other functional groups using reagents like acyl chlorides or alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, room temperature.
Reduction: Sodium borohydride in methanol, room temperature.
Substitution: Acyl chlorides or alkyl halides in the presence of a base like pyridine, room temperature to slightly elevated temperatures.
Major Products Formed:
Oxidation: Lactones or carboxylic acids.
Reduction: Alditols.
Substitution: Ester or ether derivatives
科学研究应用
Beta-L-Oleandropyranose has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, including glycosides and oligosaccharides.
Biology: Studied for its role in various biological processes and as a potential biomarker for certain metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the production of biodegradable materials and as a precursor for the synthesis of bioactive compounds
作用机制
The mechanism of action of beta-L-Oleandropyranose involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as a substrate for enzymes involved in carbohydrate metabolism. The compound can also modulate signaling pathways by interacting with receptors or other proteins, leading to various physiological effects .
相似化合物的比较
- Beta-L-Talopyranose
- Beta-L-Allopyranose
- Beta-L-Rhamnopyranose
Comparison: Beta-L-Oleandropyranose is unique in its specific structural configuration and functional properties. Compared to beta-L-Talopyranose and beta-L-Allopyranose, this compound may exhibit different reactivity and biological activity due to variations in the arrangement of hydroxyl groups and other substituents on the pyranose ring .
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique structural features and reactivity make it a valuable tool for the synthesis of complex molecules and the study of carbohydrate-related processes.
属性
CAS 编号 |
87037-60-3 |
|---|---|
分子式 |
C7H14O4 |
分子量 |
162.18 g/mol |
IUPAC 名称 |
(2S,4S,5S,6S)-4-methoxy-6-methyloxane-2,5-diol |
InChI |
InChI=1S/C7H14O4/c1-4-7(9)5(10-2)3-6(8)11-4/h4-9H,3H2,1-2H3/t4-,5-,6-,7-/m0/s1 |
InChI 键 |
DBDJCJKVEBFXHG-AXMZGBSTSA-N |
手性 SMILES |
C[C@H]1[C@@H]([C@H](C[C@H](O1)O)OC)O |
规范 SMILES |
CC1C(C(CC(O1)O)OC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-4,4-diphenylbutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12790266.png)
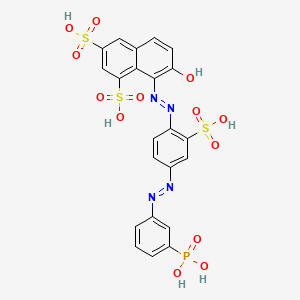
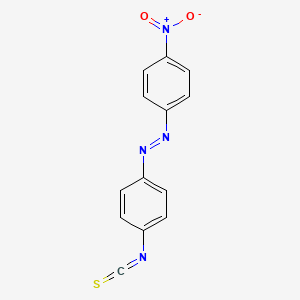
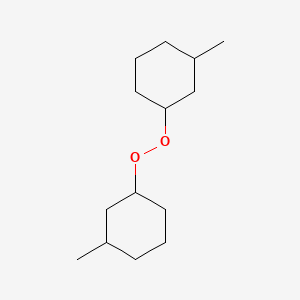
![4-chloro-7-(2-hydroxyethoxy)-3-(nitromethyl)benzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B12790307.png)
